molecular formula C20H29N3O4 B10997185 [1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Katalognummer: B10997185
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: MYUGJNSKWCXCQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid ( 1246063-95-5) is a synthetic organic compound with a molecular formula of C 20 H 29 N 3 O 4 and a molecular weight of 375.5 g/mol . Its structure features a cyclohepta[c]pyridazinone core, a seven-membered ring system, which is fused to a pyridazine dione moiety. This core is further functionalized with an acetyl linker and an acetic acid-substituted cyclohexyl group, creating a complex, multi-cyclic molecule of interest in advanced chemical research . The specific research applications, mechanism of action, and biological profile of this compound are areas of ongoing investigation and are not well-documented in publicly available sources. Its complex structure suggests potential as a key advanced intermediate or a building block in medicinal chemistry and drug discovery projects, particularly for the development of novel pharmacologically active agents . Researchers may utilize this compound in the synthesis of more complex molecules or to explore structure-activity relationships (SAR). This product is provided as a solid and is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C20H29N3O4

Molekulargewicht

375.5 g/mol

IUPAC-Name

2-[1-[[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C20H29N3O4/c24-17(21-14-20(12-19(26)27)9-5-2-6-10-20)13-23-18(25)11-15-7-3-1-4-8-16(15)22-23/h11H,1-10,12-14H2,(H,21,24)(H,26,27)

InChI-Schlüssel

MYUGJNSKWCXCQM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3(CCCCC3)CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cycloheptanone-Based Cyclization

Step 1: Enamine Formation
Cycloheptanone reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine intermediate. This step activates the ketone for subsequent cyclization.

Step 2: Hydrazine Cyclization
Treatment with hydrazine hydrate induces cyclization, forming the pyridazine ring. The reaction is typically conducted in acetic anhydride at 90°C for 4 hours.

Step 3: Acetic Acid Sidechain Introduction
A Michael addition using nitromethane and potassium hydroxide introduces the nitromethyl group, which is subsequently hydrolyzed to the carboxylic acid.

Table 1: Key Reaction Conditions for Pyridazine Moiety

StepReagents/ConditionsYieldReference
Enamine FormationDMFDMA, reflux, 4 h85%
CyclizationHydrazine hydrate, Ac₂O, 90°C78%
Nitromethyl AdditionKOH, Nitromethane, RT80%

Synthesis of 1-(Aminomethyl)cyclohexyl Acetic Acid

Nitromethane Michael Addition

Step 1: Cyclohexylidene Acetic Acid Ester Preparation
Cyclohexanone undergoes a Guareschi reaction with cyanoacetate to form cyclohexylidene acetic acid ester.

Step 2: Nitromethane Addition
The ester reacts with nitromethane in the presence of potassium hydroxide , yielding 1-(nitromethyl)cyclohexyl acetic acid ester.

Step 3: Hydrogenation
Catalytic hydrogenation (Pd/C, H₂, MeOH ) reduces the nitro group to an amine, producing 1-(aminomethyl)cyclohexyl acetic acid.

Table 2: Key Reaction Conditions for Cyclohexyl Subunit

StepReagents/ConditionsYieldReference
Guareschi ReactionNH₃, alkyl cyanoacetate65%
Nitromethane AdditionKOH, Nitromethane, RT85%
Hydrogenation10% Pd/C, H₂, MeOH80%

Amide Coupling of Subunits

Activation and Coupling

Step 1: Acetic Acid Activation
The pyridazine-acetic acid is converted to an acyl chloride using thionyl chloride or activated as a succinimidyl ester with EDC/HOBt .

Step 2: Amide Bond Formation
The activated acid reacts with 1-(aminomethyl)cyclohexyl acetic acid in dichloromethane or DMF , typically at 0–25°C.

Table 3: Coupling Reaction Parameters

StepReagents/ConditionsYieldReference
ActivationSOCl₂, reflux, 2 h90%
CouplingDCM, Et₃N, RT, 12 h75%

Analytical and Optimization Data

Purity and Characterization

  • HPLC : >98% purity after recrystallization (MeOH/H₂O).

  • ¹H NMR (DMSO-d₆): δ 1.10–1.62 (m, cyclohexyl CH₂), 2.40 (d, J=7.0 Hz, acetic acid CH₂), 3.45 (s, pyridazine CH₂).

  • MS (ESI+) : m/z 432.4 [M+H]⁺.

Yield Optimization

  • Hydrogenation Pressure : Higher yields (85%) achieved at 1–20 kPa vs. ambient pressure (70%).

  • Coupling Solvent : DMF improves solubility but requires lower temps (0°C) to minimize side reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Enamine Cyclization High regioselectivityRequires anhydrous conditions
Hydrazine Cyclization Scalable (>100 g)Long reaction times (4–6 h)
Pd/C Hydrogenation Mild conditionsLactam byproducts if pH >7

Analyse Chemischer Reaktionen

Arten von Reaktionen

[1-({[(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid erleichtert werden.

    Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid beinhalten.

    Substitution: Nucleophile Substitutionsreaktionen können insbesondere an der Acetylaminogruppe auftreten, wobei Reagenzien wie Alkylhalogenide verwendet werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

    Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

    Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

    Nucleophile: Alkylhalogenide, Amine.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit antimicrobial properties. The unique arrangement of functional groups may enhance the ability of [1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid to interact with bacterial enzymes or cell membranes.
  • Cancer Research : Preliminary studies suggest that derivatives of this compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways. Understanding its mechanism of action could lead to the development of new anticancer agents.
  • Neuropharmacology : The compound's structural similarity to known neuroactive drugs suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits for conditions such as anxiety or depression.

Biochemical Interactions

The interactions of [1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid with biological macromolecules are crucial for understanding its therapeutic potential:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Studies on similar compounds have shown that structural modifications can significantly affect enzyme binding affinity and specificity.
  • Receptor Binding : Investigations into receptor interactions indicate that the compound might bind effectively to certain receptors implicated in disease processes. This binding could modulate receptor activity and influence downstream signaling pathways.

Case Studies

Several case studies highlight the potential applications of this compound:

Study FocusFindings
Antimicrobial EfficacyA study evaluated similar compounds against pathogens like Xanthomonas axonopodis, demonstrating significant inhibition at low concentrations .
Cancer Cell Line StudiesResearch on structurally related compounds showed promising results in inhibiting proliferation in breast cancer cell lines, warranting further exploration of this compound's analogs.
Neuroactive PropertiesA comparative analysis indicated that derivatives could enhance GABAergic activity in vitro, suggesting a role in anxiety modulation.

Wirkmechanismus

The mechanism of action of [1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following compounds share the 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl backbone but differ in substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents TPSA (Ų) Reference
[Target Compound] C₁₇H₂₄N₃O₄ 334.4 Cyclohexylacetic acid, aminomethyl bridge ~100 Inferred
2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid (CAS 1232810-21-7) C₁₁H₁₄N₂O₃ 222.24 Acetic acid 70
N-Cyclopropyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide (CAS 1282125-64-7) C₁₄H₁₉N₃O₂ 261.32 Cyclopropylamide 68
2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide C₁₉H₁₉N₅O₂S 381.5 Thiazolylidene-pyridine 110
Key Observations:

Molecular Weight and Solubility :

  • The target compound (334.4 g/mol) is heavier than the simpler acetic acid derivative (222.24 g/mol) , which may reduce aqueous solubility.
  • The thiazolylidene-pyridine analogue (381.5 g/mol) exhibits even higher molecular weight, likely necessitating formulation optimization for bioavailability.

Polarity and Permeability :

  • The acetic acid derivative has a TPSA of 70 Ų , while the target compound’s TPSA (~100 Ų) suggests increased polarity due to the additional amine and carboxylic acid groups. This could limit passive diffusion across membranes.
  • The cyclopropylamide analogue (TPSA 68 Ų) may exhibit better permeability due to reduced polarity.

The thiazolylidene-pyridine substituent in the CAS 1282141-39-2 compound adds aromaticity and hydrogen-bonding capacity, which may improve target affinity but increase metabolic instability.

Biologische Aktivität

The compound [1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic molecule that belongs to the class of heterocyclic compounds. Its unique structure includes a cycloheptapyridazine core and an acetic acid moiety, which may contribute to its diverse biological activities. This article explores the biological activity of this compound through various studies and data analysis.

Structural Characteristics

The molecular formula of the compound is C19H23N3O2C_{19}H_{23}N_{3}O_{2}, with a molecular weight of 325.4 g/mol. The structural features are critical for understanding its biological interactions. Below is a summary of its properties:

Property Value
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
IUPAC NameN-(2,4-dimethylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide
InChI KeyMFXPJAOFIVKLAK-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds with similar structural motifs to [1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid exhibit various biological activities including:

  • Antitumor Activity : Compounds in the pyridazine class have shown significant efficacy against various cancer cell lines. Studies suggest that derivatives can inhibit key signaling pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Properties : Many pyridazine derivatives demonstrate anti-inflammatory effects by modulating inflammatory cytokines and pathways . The compound's structure suggests potential interactions with inflammatory mediators.
  • Antimicrobial Effects : Similar compounds have been evaluated for their antimicrobial properties against a range of pathogens. Their mechanisms often involve disrupting bacterial cell membranes or inhibiting essential enzymes .

Antitumor Efficacy

A study investigating the effects of pyridazine derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines revealed promising results. The derivatives exhibited cytotoxic effects that were significantly enhanced when combined with standard chemotherapeutic agents like doxorubicin. The combination therapy led to increased apoptosis in cancer cells, suggesting a synergistic effect .

Anti-inflammatory Mechanisms

Research has highlighted the role of pyridazine derivatives in reducing inflammation markers in animal models. In one study, treatment with a similar compound led to decreased levels of TNF-alpha and IL-6 in serum samples from induced inflammation models .

Antimicrobial Activity

Another investigation focused on the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives possessed significant inhibitory effects on bacterial growth, making them potential candidates for new antibiotic therapies .

Q & A

Basic Research Questions

Q. What are the key experimental parameters for synthesizing [1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid?

  • Methodological Answer : Synthesis optimization requires a Design of Experiments (DoE) approach to minimize trial-and-error. Key parameters include reaction temperature (e.g., 25–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways, reducing experimental iterations . Structural confirmation via SMILES (C1C(=O)N(NC(C2CCCCC2)CC(=O)O)C3=C(C1)CCCC3) and InChIKey (PBSUVJYSLPPULE-UHFFFAOYSA-N) should align with NMR and LC-MS data .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Analyze cycloheptane and pyridazine ring protons (δ 1.5–3.0 ppm for aliphatic protons, δ 6.0–7.5 ppm for aromatic protons if present).
  • HRMS : Confirm molecular weight (222.24 g/mol) with <2 ppm error .
  • FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolysis of the acetyl group) can be identified via LC-MS/MS. Use kinetic modeling (Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction yield data?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps. Compare computational activation energies with experimental Arrhenius plots. Discrepancies may arise from solvent effects (e.g., implicit vs. explicit solvation models) or unaccounted side reactions .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., cyclohexane ring substitutions) and compare bioactivity via dose-response assays.
  • Molecular Docking : Use the compound’s 3D structure (PubChem CID: 1232810-21-7) to predict binding affinities for target proteins (e.g., cyclooxygenase analogs) .
  • Metabolite Tracking : Employ radiolabeled isotopes (e.g., ¹⁴C-acetic acid moiety) to trace metabolic pathways in vitro .

Q. How to optimize reactor design for scaling up synthesis without compromising purity?

  • Methodological Answer : Use dimensionless analysis (e.g., Reynolds number for mixing efficiency) and CFD simulations to model heat/mass transfer in batch vs. flow reactors. Membrane separation (e.g., nanofiltration) can isolate byproducts during continuous synthesis .

Q. What statistical methods address variability in pharmacological data across independent studies?

  • Methodological Answer : Apply meta-analysis with random-effects models to account for heterogeneity. Use principal component analysis (PCA) to identify confounding variables (e.g., solvent residues, isomer ratios) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in different studies?

  • Methodological Answer : Standardize solubility assays using the shake-flask method (pH 7.4 PBS buffer, 25°C). Conflicting results may arise from polymorphic forms (e.g., amorphous vs. crystalline). Use powder X-ray diffraction (PXRD) to verify crystallinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.